molecular formula C12H15N3OS B1275675 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-51-2

4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1275675
M. Wt: 249.33 g/mol
InChI Key: OKBATRZDTGFJBZ-UHFFFAOYSA-N
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Description

The compound 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry. The triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be further modified to enhance or introduce specific properties. The compound is characterized by the presence of a methyl group and a 2-methylphenoxyethyl moiety attached to the triazole ring, which may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of hydrazides and the subsequent introduction of various substituents to the core structure. In the case of S-substituted derivatives of triazole thiones, the synthesis can be carried out by reacting 1,2,4-triazole-5-thiones with different halides in the presence of a base or in dioxane with NaH . The synthesis of related compounds, such as ethyl 4-(2-phenoxyethyl)-1,2,4-triazol-3-one, involves a multi-step process including Williamson synthesis, reductive amination, and cyclization . These methods could potentially be adapted for the synthesis of 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic techniques and theoretical calculations. For instance, the crystal structure, vibrational frequencies, and NMR chemical shifts can be determined using density functional theory (DFT) calculations, which provide insights into the geometry and electronic properties of the molecule . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their bifunctional nature, acting as electron donors and reacting with electrophilic reagents. The presence of a thiol group in the compound suggests potential for alkylation reactions, as seen in the synthesis of new DNA methylation inhibitors where the thiol group is alkylated to introduce different pharmacophore groups . The reactivity of the triazole ring can also be exploited in the formation of Schiff bases, which are known for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the triazole core. Theoretical calculations can predict properties like nonlinear optical behavior, which was found to be significant in some triazole compounds . The solvation effects and conformational flexibility can be studied using DFT calculations to understand the behavior of the compound in different media . Additionally, the antioxidant activity of certain triazole derivatives has been demonstrated, suggesting potential for pharmacological applications .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis of new potential PPAR agonists .
    • Method : A five-step synthetic route to acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed .
    • Results : The synthesized compounds are potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis and Structure Determination of 1- (4-Methoxyphenyl)-5-methyl-N’- (2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
    • Method : A reaction of equimolar equivalents of 1- (4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h under acidic conditions .
    • Results : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis of new potential PPAR agonists .
    • Method : A five-step synthetic route to acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed .
    • Results : The synthesized compounds are potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis and characterization of herbicidal ionic liquids .
    • Method : Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .
    • Results : The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed .
  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis of new potential PPAR agonists .
    • Method : A five-step synthetic route to acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed .
    • Results : The synthesized compounds are potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis and characterization of herbicidal ionic liquids .
    • Method : Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .
    • Results : The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed .

properties

IUPAC Name

4-methyl-3-[1-(2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-6-4-5-7-10(8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBATRZDTGFJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396862
Record name 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

588673-51-2
Record name 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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